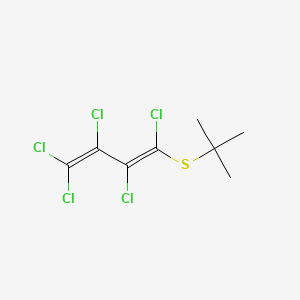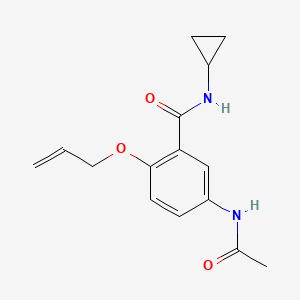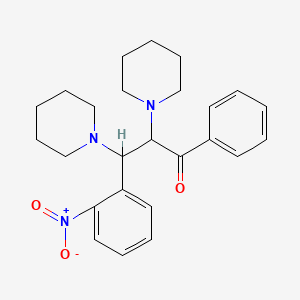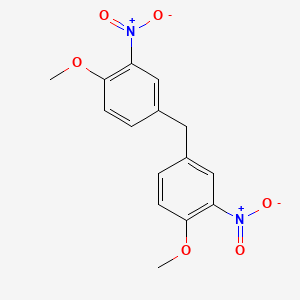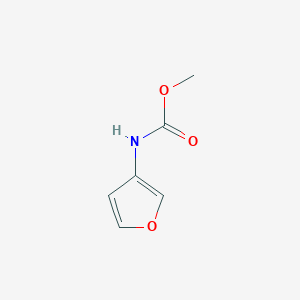
methyl N-(furan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(furan-3-yl)carbamate is an organic compound that belongs to the class of carbamates It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl N-(furan-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-3-ylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Furan-3-ylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow systems to enhance efficiency and yield. The use of environmentally friendly reagents and catalysts, such as dimethyl carbonate and solid catalysts, is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl N-(furan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Furan-3-ylamine derivatives.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N-(furan-3-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of methyl N-(furan-3-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The furan ring and carbamate group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Methyl carbamate: Lacks the furan ring, making it less specific in its biological interactions.
Furan-3-ylamine:
N-aryl carbamates: Similar in structure but with different aromatic groups, leading to variations in their chemical and biological properties.
Uniqueness: Methyl N-(furan-3-yl)carbamate is unique due to the presence of both the furan ring and the carbamate group, which confer specific reactivity and bioactivity. This combination makes it a versatile compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H7NO3 |
|---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
methyl N-(furan-3-yl)carbamate |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)7-5-2-3-10-4-5/h2-4H,1H3,(H,7,8) |
InChI-Schlüssel |
DCTSNXNLHMHQMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=COC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


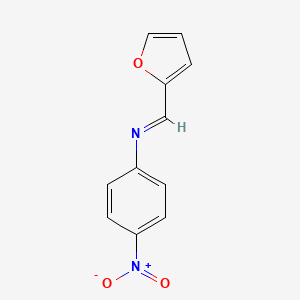
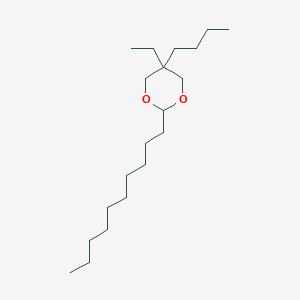
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
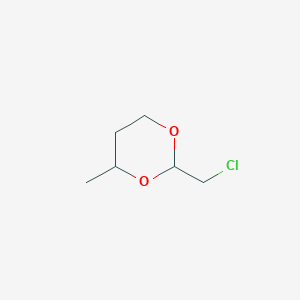
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
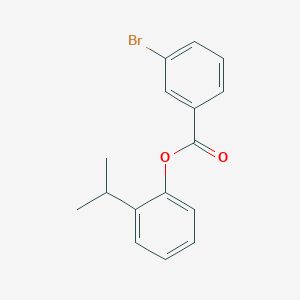
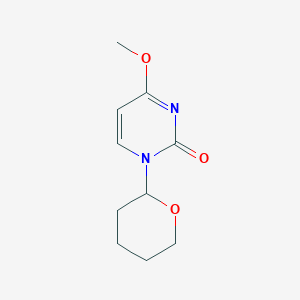
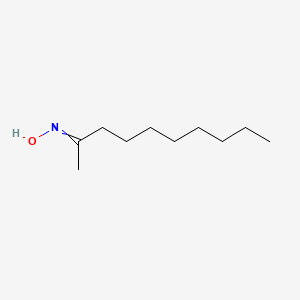
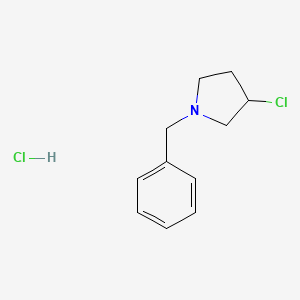
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
